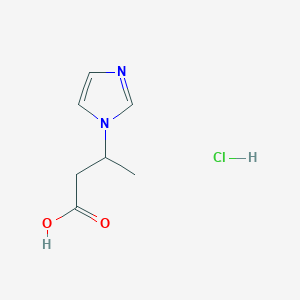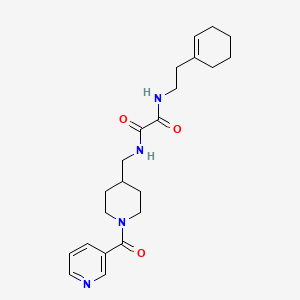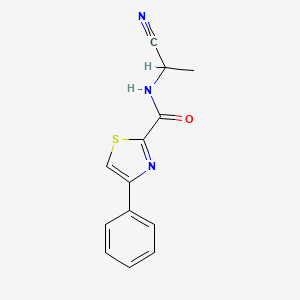
N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide” includes a thiophene ring, a cyclopentyl group, a methyl group, and a furan-3-carboxamide group. Thiophene is a five-membered ring with one sulfur atom .Physical and Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the retrieved papers.Applications De Recherche Scientifique
PET Imaging in Neuroinflammation
A significant application of compounds structurally related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide is in the development of PET radiotracers for imaging microglia, a key indicator of neuroinflammation. One such compound, [11C]CPPC, has been shown to specifically target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is predominantly expressed in microglia within the brain. This enables non-invasive imaging of neuroinflammatory processes, which play a crucial role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to measure microglial activity with such specificity and non-invasiveness is invaluable for both the understanding of neuroinflammation and the development of related therapeutics (Horti et al., 2019).
Antiviral Research
Furan-carboxamide derivatives, akin to this compound, have been identified as potent inhibitors of the H5N1 influenza A virus. Structural variations within these derivatives significantly influence their antiviral activity, demonstrating the importance of the furan-carboxamide scaffold in the design of new antiviral drugs. This highlights the potential of furan-carboxamide derivatives in the development of novel treatments for lethal viral infections (Yongshi et al., 2017).
Antimicrobial and Antifungal Applications
Research into thiazole-based heterocyclic amides, which share structural features with this compound, has revealed significant antimicrobial and antifungal activities. These compounds, through their interaction with various microorganisms, show potential for development into new pharmacological agents against resistant bacterial and fungal strains, underscoring the broad applicability of furan-carboxamide derivatives in treating infectious diseases (Çakmak et al., 2022).
Anti-Bacterial and Anti-Protozoal Agents
Studies on functionalized N-(4-Bromophenyl)furan-2-carboxamides have shown promising in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings suggest the utility of furan-carboxamide derivatives in developing new antibacterial agents capable of combating antibiotic resistance. Additionally, similar compounds have demonstrated significant anti-protozoal activity, indicating their potential in treating diseases caused by protozoan parasites (Siddiqa et al., 2022).
Propriétés
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRYUSNTZDVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2775985.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)


![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)



![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2776008.png)
